molecular formula C12H14BrNO4 B13142359 tert-Butyl 5-(bromomethyl)-2-nitrobenzoate CAS No. 88071-92-5

tert-Butyl 5-(bromomethyl)-2-nitrobenzoate

Cat. No.: B13142359
CAS No.: 88071-92-5
M. Wt: 316.15 g/mol
InChI Key: WVECHABGDGCHOW-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-2-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(bromomethyl)-2-nitrobenzoate typically involves the bromination of a suitable precursor, such as tert-butyl 2-nitrobenzoate. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are performed under reflux .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(bromomethyl)-2-nitrobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

tert-Butyl 5-(bromomethyl)-2-nitrobenzoate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 5-(bromomethyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-(bromomethyl)-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromomethyl and nitro groups allows for diverse chemical transformations and functionalization, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

88071-92-5

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

tert-butyl 5-(bromomethyl)-2-nitrobenzoate

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)9-6-8(7-13)4-5-10(9)14(16)17/h4-6H,7H2,1-3H3

InChI Key

WVECHABGDGCHOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

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